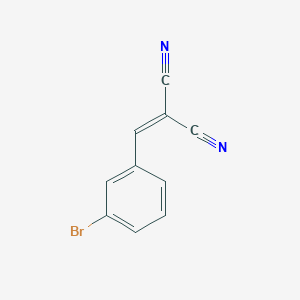

(3-Bromobenzylidene)malononitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-bromophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFDPQVAZMUCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258022 | |

| Record name | 2-[(3-Bromophenyl)methylene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-74-9 | |

| Record name | 2-[(3-Bromophenyl)methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Bromophenyl)methylene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromobenzylidene Malononitrile

Knoevenagel Condensation Approaches with 3-Bromobenzaldehyde (B42254) and Malononitrile (B47326)

The Knoevenagel condensation is a cornerstone for carbon-carbon bond formation. nih.govwikipedia.org It is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that results in an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine. bhu.ac.inorganicreactions.org

Catalyst Systems for Knoevenagel Condensation

A variety of catalyst systems have been developed to improve the efficiency, selectivity, and environmental friendliness of the Knoevenagel condensation for synthesizing compounds like (3-bromobenzylidene)malononitrile. These can be broadly categorized into organocatalytic, inorganic/polymer-supported, and metal-free nitrogen-based systems.

Organocatalysts have gained significant attention due to their low cost, ready availability, and environmentally benign nature. researchgate.net Amino acids and related compounds are effective catalysts for the Knoevenagel condensation.

Glycine (B1666218): As the simplest amino acid, glycine has been successfully employed as a catalyst in Knoevenagel condensations. researchgate.net

L-Proline: This cyclic amino acid is a versatile and efficient organocatalyst for various organic transformations, including the Knoevenagel condensation. biomedres.usresearchgate.netresearchgate.net It can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the malononitrile. researchgate.net

Succinimide (B58015): While specific data on succinimide for this exact reaction is less common, related nitrogen-containing organocatalysts are widely used. researchgate.net

These organocatalysts often operate under mild reaction conditions and can provide high yields of the desired product. researchgate.netbiomedres.us

To overcome challenges associated with homogeneous catalysts, such as recovery and reuse, heterogeneous catalysts have been developed. nih.gov

Lithium Bromide: While lithium hydroxide (B78521) has been noted as an efficient catalyst, the use of lithium bromide has also been reported in the context of Knoevenagel condensations. researchgate.net

Polymer-Supported Catalysts: Functionalized polymers offer high catalytic activity and easy separation from the reaction mixture. acs.org For instance, poly(4-vinylpyridine) supported on alumina-silica has been used for Knoevenagel condensations. researchgate.net

Bimetallic Nanoparticles: Nanoparticles, particularly bimetallic ones, can exhibit enhanced catalytic activity. nih.gov For example, nickel-copper nanohybrids supported on multi-walled carbon nanotubes have shown high performance in Knoevenagel condensations under mild conditions. nih.gov Metal-organic frameworks (MOFs) have also been employed as effective heterogeneous catalysts. thieme-connect.com

These catalysts offer the advantages of high stability, reusability, and often, improved yields. nih.govnih.gov

In recent years, there has been a significant push towards developing metal-free catalytic systems to address environmental concerns. rsc.orgrsc.org These catalysts are often nitrogen-based and can be derived from various sources.

These systems include organocatalysts, polymers, ionic liquids, and bio- or carbon-based materials. rsc.org The mechanism often involves the nitrogenous base activating the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the active methylene (B1212753) compound. rsc.org

Optimization of Reaction Conditions for Synthesis Efficiency

The efficiency of the synthesis of this compound is not solely dependent on the catalyst but also on the reaction conditions, with the choice of solvent being a critical factor.

The solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol (B145695) and water are often preferred due to their ability to stabilize intermediates. nih.gov

Ethanol: Often used as a solvent, providing good to excellent yields. nih.govasianpubs.org It is considered a greener solvent compared to many aprotic options. nih.gov

Water: As a cheap, non-toxic, and environmentally friendly solvent, water is an attractive medium for Knoevenagel condensations, often leading to high yields. asianpubs.orgresearchgate.net

Acetonitrile (B52724): This aprotic solvent has also been shown to be effective, sometimes yielding better results than other organic solvents. researchgate.net

Dichloromethane and Toluene: While used, these solvents are generally less favored in modern "green chemistry" protocols.

The choice of solvent is often optimized in conjunction with the specific catalyst being used to achieve the best possible outcome for the synthesis of this compound.

Interactive Data Tables

Table 1: Catalyst Systems for the Synthesis of this compound

| Catalyst Type | Specific Catalyst Example | Key Advantages |

| Organocatalytic | L-Proline | Environmentally benign, mild conditions, high yields. researchgate.netbiomedres.us |

| Inorganic/Polymer-Supported | Bimetallic Nanoparticles (NiCu@MWCNT) | High catalytic performance, mild conditions, reusability. nih.gov |

| Metal-Free Nitrogen-Based | Various (e.g., functionalized polymers) | Addresses environmental concerns, good yields. rsc.orgrsc.org |

Table 2: Effect of Solvent on Knoevenagel Condensation Yield

| Solvent | Type | General Observations |

| Ethanol | Protic | Good to excellent yields, greener solvent. nih.govasianpubs.org |

| Water | Protic | High yields, environmentally friendly. asianpubs.orgresearchgate.net |

| Acetonitrile | Aprotic | Can provide superior yields compared to other organic solvents. researchgate.net |

| Dichloromethane | Aprotic | Used, but less common in modern protocols. |

| Toluene | Aprotic | Used, but less common in modern protocols. |

Temperature and Reaction Time Parameters

The efficiency and rate of the Knoevenagel condensation to produce this compound are significantly influenced by temperature and reaction duration. Research indicates that these reactions can be effectively carried out under a range of conditions, from ambient room temperature to elevated temperatures, often achieving high yields in remarkably short times depending on the catalytic system employed.

For instance, using efficient amino-bifunctional frameworks as catalysts in ethanol allows the reaction to proceed at room temperature, with completion observed in as little as 5 minutes. nih.gov Similarly, NiCu@MWCNT nanohybrid catalysts in a water/methanol mixture at 25 °C can quantitatively convert the substrates, with reaction times varying from 10 to 180 minutes depending on the specific aldehyde. nih.gov The use of a bimetallic Co-Mg metal-organic framework (MOF) in acetonitrile also facilitates the reaction at room temperature. researchgate.net

In other green chemistry approaches, such as using Brønsted-acidic ionic liquids in water, a higher temperature of 70 °C is employed, which still results in very short reaction times. asianpubs.org A study using a Ti-Al-Mg hydrotalcite catalyst in ethyl acetate (B1210297) required a temperature of 60 °C for 4 hours to achieve significant conversion. ias.ac.in

The following table summarizes the temperature and time parameters from various studies for the synthesis of substituted benzylidenemalononitriles, illustrating the diversity of effective reaction conditions.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Reference |

| Amino-bifunctional frameworks | Ethanol | Room Temperature | 5 min | nih.gov |

| NiCu@MWCNT nanohybrids | H₂O/CH₃OH | 25 °C | 10–180 min | nih.gov |

| Brønsted-acidic ionic liquids | Water | 70 °C | A few minutes | asianpubs.org |

| Ti-Al-Mg hydrotalcite | Ethyl acetate | 60 °C | 4 h | ias.ac.in |

| Co-Mg MOF | Acetonitrile | Room Temperature | Not specified | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

Modern synthetic approaches for this compound increasingly incorporate green chemistry principles to minimize environmental impact. Key strategies include the use of water as a benign solvent and the development of reusable, sustainable catalysts.

Utilization of Aqueous Media and Sustainable Catalysis

Water is an ideal green solvent due to its non-toxic, inexpensive, and non-flammable nature. asianpubs.org Several catalytic systems have been developed that show excellent efficacy in aqueous media for the Knoevenagel condensation. Brønsted-acidic ionic liquids have been demonstrated as effective and reusable homogeneous catalysts for the reaction between various aromatic aldehydes and malononitrile in water, achieving high yields in short reaction times at 70 °C. asianpubs.org The catalyst, being soluble in water, can be easily separated from the precipitated product and recycled for subsequent runs. asianpubs.org

Heterogeneous catalysts are also central to green synthetic designs, offering advantages like easy recovery and reusability. nih.govnih.gov Porous crystalline compounds, such as metal-organic frameworks (MOFs) and nanohybrids, have been successfully employed. Amino-modified Cu-based MOFs have been used as highly efficient and reusable heterogeneous catalysts under mild conditions, including room temperature, with very short reaction times. nih.gov Another innovative approach involves monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT), which catalyze the condensation in a water-methanol mixture at 25 °C. nih.gov These catalysts demonstrate high performance and can be recovered and reused. nih.gov

The table below highlights various sustainable catalysts used in the synthesis of benzylidenemalononitrile (B1330407) derivatives.

| Catalyst | Solvent System | Key Advantages | Reference |

| Brønsted-acidic ionic liquids | Water | Green solvent, catalyst reusability, high yields, short reaction times. | asianpubs.org |

| Amino-bifunctional MOFs | Ethanol | Mild conditions, rapid reaction, high conversion, catalyst reusability. | nih.gov |

| NiCu@MWCNT nanohybrids | Water/Methanol | Mild conditions (25 °C), quantitative yields, catalyst reusability. | nih.gov |

| Magnetized Water | None (Catalyst-free) | Environmentally benign, catalyst-free, supports green chemistry principles. | researchgate.net |

Purification and Isolation Techniques for this compound

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and by-products. Standard organic chemistry techniques are employed for its isolation and purification.

Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)

Chromatographic techniques are essential for obtaining high-purity this compound. The progress of the reaction is often monitored by Thin-Layer Chromatography (TLC), typically using a mobile phase like n-hexane/ethyl acetate to determine the point of completion. nih.gov

For purification on a larger scale, Silica Gel Column Chromatography is a widely used method. sigmaaldrich.cn In this technique, a solution of the crude product is passed through a column packed with silica gel. A solvent or a mixture of solvents (eluent), similar to the one used for TLC (e.g., n-hexane/ethyl acetate), is used to move the components down the column. nih.gov Different compounds travel at different rates based on their polarity and interaction with the silica gel, allowing for their separation. The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified compound.

For achieving very high purity, especially for analytical or biological testing purposes, High-Performance Liquid Chromatography (HPLC) is employed. sigmaaldrich.cn Preparative HPLC can be used to isolate pure compounds from a mixture by injecting the sample into a column with a stationary phase and passing a pressurized liquid solvent (mobile phase) through it. sigmaaldrich.cn This method offers higher resolution and efficiency compared to standard column chromatography.

In many cases, a simple recrystallization from a suitable solvent, such as ethanol, can be sufficient to obtain the product in high purity after it precipitates from the reaction mixture. asianpubs.org

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Bromobenzylidene Malononitrile

Electrophilic and Nucleophilic Reactivity of the Malononitrile (B47326) and Bromobenzylidene Moieties

The reactivity of (3-bromobenzylidene)malononitrile is dictated by the interplay of its distinct functional components: the bromobenzylidene group and the malononitrile group.

The malononitrile moiety , with its two cyano (-CN) groups, acts as a powerful electron-withdrawing group. This effect polarizes the α,β-unsaturated system, rendering the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles. This is the basis for its participation in Michael addition reactions. Conversely, the methylene (B1212753) protons of the malononitrile precursor are acidic, and upon deprotonation, the resulting carbanion is a potent nucleophile, which is key to the Knoevenagel condensation used to synthesize the title compound.

This duality of character, possessing both strong electrophilic centers (the β-carbon and the C-Br carbon) and the potential to be derived from a nucleophilic precursor, allows this compound to engage in a wide variety of chemical transformations.

Diverse Reaction Pathways and Transformation Studies

The unique reactivity of this compound has been harnessed to develop numerous synthetic methodologies, particularly for the construction of heterocyclic compounds.

Cyclization Reactions for Heterocycle Formation (e.g., Triazoles, Pyrano[2,3-d]pyrimidines, Quinolines, 4H-Pyrans)

This compound is an exemplary building block for synthesizing a variety of heterocyclic scaffolds through cyclization and multi-component reactions.

Pyrano[2,3-d]pyrimidines: These fused heterocyclic systems can be synthesized via a one-pot, three-component reaction involving an aryl aldehyde (like 3-bromobenzaldehyde (B42254), which forms the title compound in situ), malononitrile, and barbituric acid. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition of the barbituric acid to the electrophilic double bond, and subsequent intramolecular cyclization and dehydration.

Quinolines: Substituted quinoline (B57606) derivatives are accessible through the reaction of arylidenemalononitriles with cyclic enaminones. lookchemmall.comthieme-connect.comresearchgate.net For instance, the reaction between this compound and a 3-aminocyclohex-2-en-1-one derivative proceeds via a Michael addition, followed by an intramolecular cyclization and tautomerization to yield a highly functionalized 1,4,5,6,7,8-hexahydroquinoline-5-one derivative. lookchemmall.com This method provides an efficient route to complex quinoline cores, which are prevalent in medicinal chemistry. pharmaguideline.comorganic-chemistry.orgnih.govresearchgate.net

4H-Pyrans: The synthesis of 2-amino-4H-pyrans is readily achieved through a three-component reaction of an aldehyde, malononitrile, and a compound with an active methylene group, such as a β-ketoester or malonates, in the presence of a basic catalyst. Using 3-bromobenzaldehyde as the aldehyde component generates this compound in situ, which then undergoes a Michael addition by the enolate of the active methylene compound, followed by intramolecular cyclization to afford the 4H-pyran ring.

Triazoles: While direct conversion is less common, the nitrile functionalities of this compound are potential handles for triazole synthesis. For example, reaction with hydrazides can lead to 3,5-disubstituted 1,2,4-triazoles under base-catalyzed conditions. researchgate.net More established routes to 1,2,3-triazoles typically involve the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, a reaction for which the title compound is not a direct substrate but can be chemically modified to participate. organic-chemistry.orgbeilstein-journals.orgfrontiersin.org

| Heterocycle | Reactants | General Reaction Type | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine | 3-Bromobenzaldehyde, Malononitrile, Barbituric Acid | Three-Component Domino Reaction | [General Knowledge] |

| Hexahydroquinoline | This compound, 3-Aminocyclohex-2-en-1-one | Michael Addition / Intramolecular Cyclization | lookchemmall.comthieme-connect.com |

| 4H-Pyran | 3-Bromobenzaldehyde, Malononitrile, Ethyl Acetoacetate | Three-Component Domino Reaction | [General Knowledge] |

Substitution Reactions with Various Nucleophiles

This compound can undergo substitution reactions at two primary sites: the electrophilic double bond (via Michael addition-elimination) and the aromatic ring (via SNAr).

The most common reaction with nucleophiles is a conjugate addition (Michael addition) to the electron-deficient double bond. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position.

Nucleophilic aromatic substitution (SNAr) of the bromine atom is also possible, though it generally requires harsh conditions or highly activated substrates. The strong electron-withdrawing nature of the ylidenemalononitrile group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Although the bromine is meta to the substituent, which is not the ideal position for activation (ortho/para positions are more activated), the reaction can sometimes be forced with strong nucleophiles like sodium azide, potentially leading to an azido-substituted product which can then be used in "click" chemistry. nih.gov

Addition Reactions (e.g., with Dithiazoles)

Research has shown that halogenated malononitriles undergo complex addition and transformation reactions with sulfur-based heterocycles like 1,2,3-dithiazoles. For example, monobromomalononitrile can react with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to yield 4-chloro-5H-1,2,3-dithiazole-5-ylidenemalononitrile. These reactions demonstrate the ability of the bromo- and cyano-substituted carbon center to participate in intricate addition-elimination sequences, leading to the formation of new heterocyclic systems.

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

The electron-deficient double bond of this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org A prominent example is the reaction with azomethine ylides, which are typically generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or N-methylglycine) and an aldehyde or ketone (like isatin). nih.govrsc.org

The reaction proceeds in a concerted [3+2] cycloaddition fashion, where the azomethine ylide adds across the double bond of the this compound. This process is highly stereospecific and regioselective, affording highly substituted pyrrolidine (B122466) rings. nih.gov These spiro-pyrrolidine-oxindole structures are of significant interest in medicinal chemistry due to their prevalence in natural products and their diverse biological activities. The reaction is general for arylidenemalononitriles and provides a powerful tool for rapidly constructing complex molecular architectures. wikipedia.orgnih.gov

| Dipole | Dipolarophile | Product | Key Features | Reference |

|---|---|---|---|---|

| Azomethine Ylide (from Isatin and N-methylglycine) | This compound | Spiro[indoline-3,2'-pyrrolidine] derivative | High regioselectivity and stereoselectivity; forms complex heterocyclic hybrids. | nih.gov |

Radical Reaction Pathways and Detection of Intermediates (e.g., via ESR Spectroscopy)

The electron-accepting nature of the malononitrile moiety suggests that this compound can participate in single-electron transfer (SET) reactions to form a radical anion. This transient species can be generated electrochemically by applying a reduction potential or chemically using reducing agents. jeol.com

Electron Spin Resonance (ESR) spectroscopy is a powerful and definitive technique for detecting and characterizing such paramagnetic radical species. libretexts.orgnih.govresearchgate.net The ESR spectrum of the this compound radical anion would be expected to exhibit a complex hyperfine splitting pattern. The unpaired electron would couple with the magnetic nuclei in the molecule, including the protons on the aromatic ring, the vinyl proton, and the two nitrogen atoms (14N, nuclear spin I=1) of the cyano groups. nih.govethernet.edu.etresearchgate.net The resulting spectrum, a plot of the first derivative of microwave absorption against the magnetic field, would provide a "fingerprint" of the radical, confirming its formation and providing insight into the distribution of the unpaired electron density across the molecule. jeol.comresearchgate.net While specific ESR studies on this compound are not widely reported, the methodology is well-established for similar electron-deficient aromatic systems. jeol.com

Photochemical Reactivity and Photoredox Catalysis

The photochemical properties of this compound are of interest due to the potential for light-induced transformations. The electron-deficient nature of the double bond, conjugated with the cyano groups, makes it susceptible to photochemical reactions, often involving electron transfer processes.

In the context of photoredox catalysis, this compound can participate in Single Electron Transfer (SET) processes. Depending on the reaction conditions and the nature of the photocatalyst, it can act as either an electron acceptor or donor. The electron-withdrawing nature of the two cyano groups makes the alkene a good electron acceptor. Upon excitation, a photocatalyst can transfer an electron to this compound, generating a radical anion. This intermediate can then undergo further reactions. Conversely, though less common, it could potentially act as an electron donor under strongly oxidizing conditions.

Photoredox catalytic cycles typically involve either oxidative or reductive quenching of the excited photocatalyst. researchgate.netnih.gov

Reductive Quenching Cycle: In a reductive quenching cycle, the excited photocatalyst is quenched by an electron donor (a reductant) to form a more potent reducing agent. This reduced photocatalyst can then transfer an electron to a substrate like this compound. For instance, a common photocatalyst like [Ru(bpy)3]2+ or an organic dye, upon excitation, can be reduced by a sacrificial electron donor. The resulting reduced photocatalyst can then reduce this compound to its radical anion, initiating subsequent chemical transformations. researchgate.netnih.gov

Oxidative Quenching Cycle: In an oxidative quenching cycle, the excited photocatalyst is quenched by an electron acceptor (an oxidant), generating a more potent oxidizing agent. researchgate.netnih.gov While this compound itself is more likely to act as the oxidant (electron acceptor), in a hypothetical scenario, if a suitable reaction partner were present, it could quench the excited photocatalyst by accepting an electron, thereby being reduced. The oxidized photocatalyst would then be regenerated by a sacrificial reductant in the system. researchgate.netresearchgate.net

The specific pathway, whether oxidative or reductive quenching, is determined by the redox potentials of the photocatalyst in its ground and excited states, as well as the redox potentials of the other species in the reaction mixture.

The study of the photochemical reactions of this compound and the tracking of transient intermediates rely on specialized techniques.

Light Sources: A variety of light sources can be employed to initiate photochemical reactions, with the choice depending on the absorption characteristics of the photocatalyst or the substrate itself. Common sources include high-pressure mercury lamps, xenon lamps, and increasingly, light-emitting diodes (LEDs) which offer the advantage of emitting light in a narrow wavelength range. nih.gov For instance, visible-light photoredox catalysis often utilizes blue LEDs (around 450 nm). nih.gov

Time-Resolved Spectroscopy: To detect and characterize short-lived intermediates such as radical ions or excited states, time-resolved spectroscopic techniques are indispensable. nih.govnih.gov Time-resolved infrared (TRIR) spectroscopy can provide structural information about transient species by monitoring changes in their vibrational frequencies. nih.gov Time-resolved absorption spectroscopy allows for the observation of the formation and decay of intermediates by measuring changes in their electronic absorption spectra over very short timescales (from femtoseconds to milliseconds). nih.gov These techniques are crucial for elucidating reaction mechanisms and understanding the dynamics of photochemical processes involving this compound.

Reaction Kinetics and Solvent Isotope Effects in Transformation Processes

The study of reaction kinetics provides valuable insights into the mechanism of a chemical transformation. For reactions involving this compound, kinetic studies can help to determine the rate-determining step and the influence of various parameters on the reaction rate.

Solvent isotope effects (SIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying steps that involve proton transfer. nih.govnih.gov The substitution of a protic solvent (like H₂O or an alcohol) with its deuterated counterpart (D₂O or a deuterated alcohol) can lead to a change in the reaction rate. A normal kinetic solvent isotope effect (kH/kD > 1) is often indicative of a proton transfer being involved in the rate-determining step. Conversely, an inverse kinetic solvent isotope effect (kH/kD < 1) can also provide mechanistic information, often related to changes in hydrogen bonding or pre-equilibrium steps. nih.gov In the context of reactions of this compound, such as its synthesis via Knoevenagel condensation or its subsequent transformations, the study of solvent isotope effects could elucidate the role of proton transfer in the catalytic cycle or in the formation of key intermediates. For instance, in a base-catalyzed condensation to form the title compound, the deprotonation of malononitrile is a key step that would be sensitive to isotopic substitution of the solvent.

Regioselectivity and Stereoselectivity in Complex Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov Benzylidenemalononitrile (B1330407) derivatives are valuable substrates in MCRs. nih.govresearchgate.netresearchgate.net

Regioselectivity: In MCRs involving this compound, regioselectivity refers to the preferential formation of one constitutional isomer over others. The electrophilic nature of the β-carbon of the double bond and the nucleophilic potential of the nitrile groups (after tautomerization or reduction) can lead to different modes of addition and cyclization. The substitution pattern on the aromatic ring, including the bromo group at the 3-position, can influence the electronic properties of the molecule and thereby direct the regiochemical outcome of the reaction. For example, in a reaction with a di-nucleophile, the initial attack could occur at the β-position, followed by a cyclization step. The regioselectivity of this cyclization would depend on the nature of the reactants and the reaction conditions. L-proline has been shown to be an effective catalyst in promoting regioselective three-component reactions involving anilines, aldehydes, and malononitrile to produce quinoline derivatives. rsc.org

Stereoselectivity: When new chiral centers are formed during a multi-component reaction, the stereoselectivity of the process becomes important. This refers to the preferential formation of one stereoisomer over others. While this compound itself is achiral, its reactions can generate chiral products. The use of chiral catalysts or auxiliaries can induce stereoselectivity, leading to the formation of a single enantiomer or diastereomer in excess. For instance, in a multicomponent reaction that creates a new stereocenter, the facial selectivity of the attack on the double bond of this compound can be controlled to favor the formation of a specific stereoisomer. The development of stereodivergent Ugi reactions has allowed for the selective synthesis of different diastereoisomers from the same set of starting materials by simply varying the reaction temperature. rsc.org

Sophisticated Spectroscopic and Crystallographic Characterization of 3 Bromobenzylidene Malononitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the arrangement of hydrogen atoms within a molecule. For (3-Bromobenzylidene)malononitrile, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), displays characteristic signals corresponding to the different types of protons.

The aromatic protons on the brominated benzene (B151609) ring appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.4 and 8.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the solvent used. The vinylic proton (=CH-), which is part of the benzylidene group, typically appears as a singlet further downfield, often above δ 8.0 ppm, due to the deshielding effect of the adjacent cyano groups and the aromatic ring.

| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆ |

| Aromatic CH | 7.4 - 8.0 (m) | 7.59 - 7.99 (m) |

| Vinylic =CH | > 8.0 (s) | 8.61 (s) rsc.org |

m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbon atoms of the two cyano (-C≡N) groups are typically found in the range of δ 112-115 ppm. The carbon atom of the C-Br bond in the aromatic ring appears at a characteristic chemical shift, influenced by the strong electronegativity of the bromine atom. The other aromatic carbons produce a series of signals in the aromatic region (δ 120-140 ppm). The vinylic carbons also have distinct chemical shifts, with the carbon atom directly attached to the two cyano groups appearing at a relatively upfield position (often around δ 83-88 ppm), while the other vinylic carbon is more downfield (around δ 158-161 ppm). rsc.orgrsc.org

| Carbon | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆ |

| Cyano (-C≡N) | ~112-115 | ~113-115 rsc.org |

| Vinylic C(CN)₂ | ~83-88 | 83.01 rsc.org |

| Aromatic C | ~120-140 | 129.03 - 135.44 rsc.org |

| Vinylic =CH | ~158-161 | 161.14 rsc.org |

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits several characteristic absorption bands.

A strong and sharp absorption band corresponding to the C≡N stretching vibration of the nitrile groups is a prominent feature, typically appearing around 2223 cm⁻¹. rsc.org The C=C stretching vibrations of the aromatic ring and the benzylidene group are observed in the region of 1490-1600 cm⁻¹. The C-H stretching vibrations of the aromatic and vinylic protons are usually found just above 3000 cm⁻¹. The presence of the C-Br bond can also be identified by its characteristic stretching vibration, although it appears at lower frequencies, often below 1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy orbitals. The extended conjugation system, encompassing the benzene ring, the double bond, and the two cyano groups, gives rise to strong absorptions in the UV region. These are typically π → π* transitions.

Elemental Analysis for Stoichiometric Verification of Bromine and Nitrogen Content

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₀H₅BrN₂), the theoretical elemental composition is approximately:

Carbon (C): 51.53%

Hydrogen (H): 2.16%

Bromine (Br): 34.29%

Nitrogen (N): 12.02% rsc.org

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and stoichiometry of the synthesized compound. For instance, a reported elemental analysis found values of C, 51.28%; H, 2.21%; and N, 11.85%. rsc.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

Computational Chemistry and Theoretical Insights into 3 Bromobenzylidene Malononitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in the study of organic molecules like (3-Bromobenzylidene)malononitrile. This is due to its favorable balance of computational cost and accuracy in predicting key chemical properties. DFT calculations can model various aspects of the molecule's behavior, from the energetics of reaction pathways to the distribution of electrons within the molecule.

Prediction of Transition States and Reaction Barriers

While specific DFT studies detailing the transition states and reaction barriers for every possible reaction of this compound are not extensively documented in dedicated publications, the principles of applying DFT to such a system are well-established. For reactions this molecule may undergo, such as cycloadditions or nucleophilic additions, DFT can be employed to map the potential energy surface. This involves identifying the structures of transition states—the high-energy intermediates between reactants and products—and calculating their corresponding energy barriers.

Computational modeling with DFT is capable of predicting these transition states and the regioselectivity of reactions involving malononitrile (B47326) derivatives. The presence of the bromine atom at the meta position on the benzene (B151609) ring influences the electronic distribution and, consequently, the stability of potential transition states.

Analysis of Frontier Molecular Orbitals (FMO) and Periselectivities

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity, particularly in pericyclic reactions. The energies and spatial distributions of these orbitals for this compound dictate how it interacts with other reactants.

The electron-withdrawing nature of the two cyano groups in the malononitrile moiety significantly lowers the energy of the LUMO, making the molecule a good electrophile. The brominated benzene ring also modulates the energies of the frontier orbitals. An analysis of the HOMO and LUMO energy gap can provide insights into the molecule's stability and reactivity.

| Molecular Orbital | Key Characteristics |

| HOMO | The Highest Occupied Molecular Orbital's energy and localization indicate the molecule's ability to donate electrons. |

| LUMO | The Lowest Unoccupied Molecular Orbital's energy and localization indicate the molecule's ability to accept electrons. The cyano groups concentrate electron density, making the exocyclic double bond susceptible to nucleophilic attack. |

Determination of Electronic Density of States and Fermi Levels

The electronic density of states (DOS) provides a representation of the number of available electronic states at each energy level. For this compound, a DOS plot would reveal the distribution of molecular orbitals and the energy gap between the occupied and unoccupied orbitals. The Fermi level, in the context of a single molecule, can be conceptually related to the midpoint of the HOMO-LUMO gap and represents the electrochemical potential of the electrons. These parameters are crucial for understanding the electronic behavior of the molecule, especially in the context of materials science applications like organic electronics.

Molecular Orbital Theory Applications in Understanding Reactivity

Molecular Orbital (MO) theory provides the fundamental framework for the insights derived from DFT and FMO analysis. For this compound, MO theory explains how the atomic orbitals of carbon, hydrogen, nitrogen, and bromine combine to form the molecular orbitals that dictate the compound's geometry and reactivity. The conjugated π-system, extending from the benzene ring to the nitrile groups, is a key feature that can be rationalized using MO theory. This extended conjugation is responsible for the molecule's planarity and its ability to participate in various reactions. The bromine atom, with its lone pairs and inductive effects, further perturbs the molecular orbital landscape.

Thermodynamic Studies and Free Energy Calculations (e.g., ΔG of Hydrolysis)

Integration of Computational and Experimental Studies for Mechanistic Elucidation

The most powerful approach to understanding chemical reactions is the integration of computational and experimental methods. For this compound, experimental observations of its synthesis and reactivity can be rationalized and explained through computational modeling. For example, if a particular reaction yields a specific isomer, DFT calculations can be performed to compare the activation energies of the different possible reaction pathways, thereby explaining the observed selectivity. While comprehensive integrated studies on this specific molecule are not widely reported, it is a common strategy in modern chemical research. For instance, the compound has been used as a starting material in the synthesis of more complex heterocyclic systems, and computational studies could be used to support the proposed reaction mechanisms.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Diverse Heterocyclic Synthesis

The unique electronic and structural features of (3-bromobenzylidene)malononitrile render it an exceptional building block for the synthesis of various heterocyclic compounds. Its electron-poor double bond readily participates in addition reactions, while the nitrile groups can be involved in cyclization and condensation reactions.

Synthesis of Complex Cyclic Structures (e.g., Spirocyclic Compounds, Polycyclic Architectures)

This compound and its derivatives are instrumental in constructing intricate molecular architectures such as spirocyclic and polycyclic systems. Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. organic-chemistry.orgnih.gov

One notable application is in the synthesis of spiro[3-arylcyclohexanone]oxindole derivatives. nih.gov While this specific example utilizes isatylidene malononitrile (B47326), the underlying reactivity is analogous. The reaction often proceeds via a Barbas [4+2] cycloaddition, where an organocatalyst like L-proline facilitates the reaction between the malononitrile derivative and an α,β-unsaturated ketone, leading to the formation of a spiro-heterocycle with high stereoselectivity. nih.gov The development of methodologies for creating spirocyclic indolines by interrupting traditional reactions like the Bischler–Napieralski reaction further highlights the modular approach to these complex structures. nih.gov

The synthesis of these complex structures often involves cascade reactions, a powerful tool for building molecular complexity from simpler starting materials. nih.gov Rhodium-catalyzed C-H activation and annulation reactions represent another advanced strategy for accessing novel spiro-[indene-proline] derivatives, showcasing the continuous evolution of synthetic methods for these valuable compounds. nih.gov

Table 1: Examples of Spirocyclic Synthesis Strategies

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Barbas [4+2] Cycloaddition | Isatylidene malononitrile, α,β-Unsaturated Ketones | L-proline | Spiro[3-arylcyclohexanone]oxindoles |

| Interrupted Bischler–Napieralski | N-Acyltryptamines | Trifluoromethanesulfonic anhydride | Spirocyclic Pyrrolidinoindolines |

| Rh(III)-Catalyzed C-H Activation | 5-Aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates, Alkynes | Cp*Rh(III) | Spiro-[indene-proline] derivatives |

Preparation of Functionalized Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

This compound serves as a key precursor for the synthesis of highly substituted pyridine and pyrimidine derivatives, which are core structures in many biologically active compounds. nih.gov These heterocycles are often assembled through multi-component reactions where the benzylidene malononitrile unit acts as a C3 synthon.

For instance, highly functionalized pyridines can be synthesized via a one-pot, three-component reaction involving an aldehyde (like 3-bromobenzaldehyde (B42254), which is a precursor to the title compound), malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation. This method allows for the rapid construction of complex pyridine rings.

Similarly, pyrimidine derivatives are accessible through reactions that leverage the reactivity of the malononitrile moiety. Bismuth(III) nitrate (B79036) has been shown to be an effective catalyst for the three-component reaction of aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate (B8463686) to produce 4-amino-5-pyrimidine carbonitriles and pyrimidinones (B12756618) in good yields. researchgate.net The versatility of these reactions allows for the introduction of a wide range of functional groups, which is crucial for tuning the pharmacological properties of the final molecules. nih.govrsc.org

Table 2: Synthesis of Pyridine and Pyrimidine Derivatives

| Heterocycle | Synthetic Method | Key Reagents | Catalyst/Conditions |

| Pyridine | Three-component tandem reaction | Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | Microwave irradiation |

| Pyrimidine | Three-component reaction | Aldehyde, Amidine, Malononitrile | Bismuth(III) nitrate, Aqueous media |

| Pyrido[2,3-d]pyrimidine | Domino Knoevenagel/Aza-Diels-Alder | 6-Aminouracil, Aldehyde, Malononitrile | L-proline |

Precursor to Isothiazole (B42339) Dicarbonitriles

While this compound is a precursor to a wide range of nitrogen-containing heterocycles, its role as a direct starting material for the synthesis of isothiazole dicarbonitriles is not extensively documented in the scientific literature. The synthesis of the isothiazole ring typically involves specific combinations of nitrogen and sulfur sources that may not be directly compatible with the structure of benzylidene malononitriles under standard conditions. thieme-connect.comorganic-chemistry.org

Established methods for isothiazole synthesis often rely on different precursors. organic-chemistry.org For example, a common strategy is the [4+1] annulation, which involves the reaction of a four-atom component (like a β-ketodithioester) with a nitrogen source (like ammonium (B1175870) acetate). organic-chemistry.org Another approach involves the reaction of alkynyl oxime ethers with a sulfur source such as sodium sulfide. organic-chemistry.org Three-component reactions involving enaminoesters, a fluorodibromo-reagent, and elemental sulfur have also been developed. organic-chemistry.org

These established routes highlight that the formation of the S-N bond in the isothiazole ring often requires specific functionalities that are not present in this compound. Although the malononitrile moiety is a versatile building block, its direct conversion to an isothiazole dicarbonitrile structure appears to be an underexplored or less feasible synthetic pathway compared to its well-established applications in forming pyridine and pyrimidine rings.

Development of Novel Synthetic Methodologies Utilizing this compound

The reactivity of this compound has spurred the development of innovative synthetic strategies that are efficient, atom-economical, and capable of generating molecular diversity.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. organic-chemistry.org this compound is an excellent substrate for MCRs due to its electrophilic and nucleophilic sites.

These reactions provide a powerful platform for the rapid synthesis of complex heterocyclic libraries. For example, a one-pot, three-component reaction of anilines, aldehydes, and malononitrile, catalyzed by L-proline in water, can regioselectively produce 2-amino-4-arylquinoline-3-carbonitriles. rsc.org This highlights the use of greener reaction media and organocatalysis in conjunction with MCRs. Another example involves the reaction of malononitrile, aromatic aldehydes, pyridine, and ethyl α-bromoacetate to yield polysubstituted benzene (B151609) derivatives. bohrium.com The ability to construct complex molecules in a single step from simple precursors makes MCRs a highly attractive strategy in modern organic synthesis. nih.gov

Asymmetric Organocatalytic Transformations

Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has become a cornerstone of modern synthesis for producing enantiomerically enriched compounds. mdpi.comresearchgate.net this compound and related activated olefins are suitable substrates for various organocatalytic transformations.

L-proline and its derivatives are among the most versatile organocatalysts, capable of activating substrates through either enamine or iminium ion intermediates. nih.govillinois.eduresearchgate.net For instance, the L-proline-catalyzed Barbas [4+2] cycloaddition between isatylidene malononitrile and α,β-unsaturated ketones is a powerful method for constructing chiral spirooxindoles. nih.gov This reaction proceeds with high efficiency and stereoselectivity under mild conditions.

Furthermore, direct asymmetric Michael additions to benzylidene malononitriles can be achieved using chiral organocatalysts. libretexts.org These reactions allow for the creation of stereogenic centers with high enantioselectivity. The development of these transformations is crucial for the synthesis of chiral drugs and other biologically active molecules, where specific stereoisomers are often responsible for the desired therapeutic effects. libretexts.org

Precursor in Specialized Chemical Syntheses (e.g., Tetracyanoethylene)

While benzylidenemalononitriles are versatile precursors, the specific synthesis of tetracyanoethylene (B109619) (TCNE), a powerful and electron-deficient olefin used in charge-transfer complexes and addition reactions, does not directly involve this compound according to established methods. orgsyn.org The primary documented route to tetracyanoethylene starts with the bromination of malononitrile itself. orgsyn.orggoogle.com

The synthesis involves two main steps:

Formation of Dibromomalononitrile-Potassium Bromide Complex: Malononitrile is treated with an excess of bromine in the presence of potassium bromide at low temperatures (5–10°C). This reaction produces a light-yellow solid complex of dibromomalononitrile (B156320) and potassium bromide with yields of 85–89%. orgsyn.org

Dehalogenation to form Tetracyanoethylene: The dibromomalononitrile-potassium bromide complex is then heated at reflux in a solvent like dry benzene with a reducing agent, typically precipitated copper powder. The copper induces a dehalogenative coupling, producing tetracyanoethylene. orgsyn.orggoogle.com

Therefore, the precursor for this specific synthesis is dibromomalononitrile, which is derived from malononitrile, not from a benzylidene derivative like this compound.

Emerging Applications in Polymer Chemistry

The application of this compound in polymer chemistry is an area of potential but currently limited specific documentation in the available research literature. While some chemical suppliers classify the compound as a "Polymer Science Material Building Block," detailed studies or patents describing its use as a monomer in polymerization reactions or as an additive to modify polymer properties are not extensively reported in the searched sources. bldpharm.com Its structure suggests potential as a reactive monomer in vinyl polymerization or as a building block for functional polymers where the bromo- and cyano-groups could be leveraged for post-polymerization modification or to impart specific electronic properties. However, concrete research findings to substantiate these emerging applications are not available at this time.

Design and Synthesis of Intermediates for Specialty Chemicals

This compound and its structural analogs are key intermediates in the synthesis of a variety of specialty chemicals, particularly those with applications in pharmaceuticals and materials science. The primary method for their synthesis is the Knoevenagel condensation.

This reaction typically involves the condensation of an aromatic aldehyde (in this case, 3-bromobenzaldehyde) with an active methylene (B1212753) compound (malononitrile), often catalyzed by a weak base like ammonium acetate (B1210297) or through more advanced catalytic systems. nih.gov Research has shown that catalysts such as NiCu@MWCNT nanohybrids can facilitate this reaction efficiently in aqueous solutions at room temperature. nih.gov The electronic nature of the substituent on the aldehyde impacts the reaction rate; electron-withdrawing groups tend to accelerate the condensation. nih.gov

Table 2: Synthesis of Benzylidenemalononitrile (B1330407) (BMN) Derivatives via Knoevenagel Condensation

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxybenzylidene)malononitrile | 10 | 96 ± 2 |

| 2 | 4-Hydroxy-3-methoxybenzaldehyde | 2-(4-Hydroxy-3-methoxybenzylidene)malononitrile | 12 | 97 ± 1 |

| 3 | 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)malononitrile (B52347) | 15 | 95 ± 3 |

| 4 | 2-Methylbenzaldehyde | 2-(2-Methylbenzylidene)malononitrile | 15 | 95 ± 3 |

| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 10 | 96 ± 1 |

| 6 | 4-(Trifluoromethyl)benzaldehyde | 2-(4-(Trifluoromethyl)benzylidene)malononitrile | 10 | 96 ± 1 |

| Source: Data from NiCu@MWCNT nanohybrid catalyzed reactions. nih.gov |

The utility of these compounds as intermediates is highlighted in a study where twelve 2-(substituted benzylidene)malononitrile derivatives were synthesized to screen for anti-melanogenic activity. oncotarget.com The study explicitly notes that the substituent "R" on the benzylidene ring can be a bromo group. One of the synthesized analogs, 2-(3,4-dihydroxybenzylidene)malononitrile, was identified as a potent tyrosinase inhibitor, demonstrating the value of this molecular scaffold in designing active ingredients for the cosmetics industry. oncotarget.com The straightforward synthesis allows for the creation of diverse libraries of compounds for screening and developing new specialty chemicals with tailored biological or material properties.

Future Research Directions and Unexplored Avenues for 3 Bromobenzylidene Malononitrile

Discovery of Novel Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of (3-Bromobenzylidene)malononitrile is typically achieved via the Knoevenagel condensation of 3-bromobenzaldehyde (B42254) and malononitrile (B47326). While effective, future research is geared towards developing more advanced, green, and efficient catalytic systems to improve reaction metrics.

The focus is on heterogeneous catalysts that offer ease of separation, reusability, and operation under milder conditions. Promising research directions include:

Functionalized Mesoporous Materials: Pyridinedicarboxamide-functionalized periodic mesoporous organosilicas (PMO-Py) have demonstrated high conversion rates (>90%) and excellent selectivity for the synthesis of related benzylidenemalononitriles in ethanol (B145695) at room temperature. nih.gov Future work could adapt these systems for the 3-bromo derivative, optimizing pore size and basic site distribution for maximum yield.

Mixed-Metal Oxides: Catalysts like Zinc Oxide (ZnO), which possess both acidic and basic sites, have been shown to be effective for Knoevenagel condensations under solventless conditions. rsc.orgresearchgate.net A systematic investigation into a range of mixed-metal oxides could identify catalysts with the optimal acid-base properties for activating 3-bromobenzaldehyde and malononitrile, potentially leading to near-quantitative yields. rsc.org

Metal-Organic Frameworks (MOFs): Copper-based MOFs, such as HKUST, functionalized with various amine groups, act as highly efficient bifunctional catalysts. nih.gov The Lewis acidic copper sites can activate the aldehyde, while the basic amine groups deprotonate the malononitrile. nih.gov Exploring different metal nodes and organic linkers could lead to tailor-made MOFs for this specific transformation.

Mild and Green Catalysts: The use of benign catalysts like boric acid, which can effectively catalyze the reaction in environmentally friendly solvents like ethanol, represents another important research frontier. mdpi.com

| Catalytic System | Key Features | Reported Conditions (for related systems) | Potential Advantages |

|---|---|---|---|

| Pyridinedicarboxamide-functionalized PMOs | Heterogeneous, basic catalyst, ordered mesoporous structure. | Ethanol, Room Temperature. nih.gov | High activity, stability, and recyclability. nih.gov |

| Mixed Metal Oxides (e.g., ZnO) | Contains both acidic and basic sites, heterogeneous. | Solventless, mild heat. rsc.orgresearchgate.net | High reaction rates and yields, avoids bulk solvents. rsc.orgresearchgate.net |

| Amine-functionalized MOFs (e.g., HKUST) | Bifunctional (Lewis acid and basic sites), high surface area. | Room Temperature, short reaction times. nih.gov | High conversion, cost-effective, and recyclable. nih.gov |

| Boric Acid | Homogeneous, mild, and green catalyst. | Ethanol, reflux. mdpi.com | Inexpensive, low toxicity, easy product purification. mdpi.com |

Exploration of Underutilized Reaction Pathways and Derivatization Strategies

Beyond its synthesis, this compound is a versatile building block. Its electron-deficient alkene backbone and reactive nitrile groups are ripe for further chemical transformations that remain largely unexplored.

Cycloaddition Reactions: The polarized double bond in this compound makes it an excellent candidate for various cycloaddition reactions. [3+2] cycloadditions with dipoles like nitrones and nitrile oxides could generate novel five-membered heterocyclic compounds. scielo.org.mxscielo.org.mx Theoretical studies, such as Molecular Electron Density Theory (MEDT), could be employed to predict the feasibility and regioselectivity of these reactions, guiding synthetic efforts towards complex isoxazolidine (B1194047) or oxadiazoline scaffolds. scielo.org.mxresearchgate.net

Synthesis of Fused Heterocycles: The compound can serve as a key intermediate in multicomponent reactions to build complex molecular architectures. For instance, it can react with various nucleophiles to construct novel pyridine (B92270), pyran, or thiazole (B1198619) derivatives. bas.bgnih.gov Research into one-pot syntheses involving this compound, an aldehyde, and a thiol or an active methylene (B1212753) compound could provide rapid access to libraries of medicinally relevant heterocyclic scaffolds. sigmaaldrich.com

Domino and Tandem Reactions: The presence of multiple reactive sites allows for the design of domino reactions. A nucleophilic attack on the beta-carbon could be followed by an intramolecular cyclization involving one of the nitrile groups or the bromo-substituted phenyl ring, leading to the efficient synthesis of complex polycyclic systems.

Advanced Materials Development Based on this compound Derivatives

The unique electronic properties of the benzylidenemalononitrile (B1330407) core suggest significant potential for applications in materials science. Derivatization of this compound could lead to a new generation of functional materials.

Nonlinear Optical (NLO) Materials: Molecules with a donor-π-acceptor structure are known to exhibit second-order NLO properties, which are crucial for technologies like frequency conversion in lasers. nih.govyoutube.com The this compound scaffold represents a classic acceptor-π-acceptor system. Future research could focus on introducing strong electron-donating groups to the phenyl ring to create a D-π-A system, potentially leading to materials with high NLO coefficients. samaterials.comgoogle.com

Aggregation-Induced Emission (AIE) Materials: The malononitrile group is a common component in AIE-active molecules. By incorporating this compound into larger, sterically hindered structures, it may be possible to develop novel fluorophores that are non-emissive in solution but become highly luminescent upon aggregation. This property is highly sought after for applications in bio-imaging and organic light-emitting diodes (OLEDs).

Biologically Active Agents: Substituted benzylidenemalononitriles have shown promise as tyrosinase inhibitors for applications in cosmetics and as potential anti-cancer agents. oncotarget.comnih.gov The 3-bromo derivative could be used as a lead compound for the synthesis and screening of new therapeutic agents, where the bromine atom can serve as a handle for further modification or as a key interaction point with biological targets.

| Potential Material Class | Underlying Principle | Required Derivatization Strategy | Potential Application |

|---|---|---|---|

| Nonlinear Optical (NLO) Materials | Creation of a strong donor-π-acceptor (D-π-A) system. nih.gov | Introduction of electron-donating groups (e.g., -NMe2, -OMe) onto the phenyl ring. | Telecommunications, laser technology, optical switching. youtube.com |

| Aggregation-Induced Emission (AIE) Fluorophores | Restriction of intramolecular rotation in the aggregated state. | Incorporation into larger, sterically hindered molecular frameworks. | OLEDs, chemical sensors, bio-imaging. |

| Biologically Active Compounds | Molecule acts as an enzyme inhibitor or receptor ligand. oncotarget.com | Systematic modification of the phenyl ring and exploration of isosteres. | Cosmeceuticals (e.g., skin whitening), anti-cancer therapeutics. oncotarget.comnih.gov |

Deepening Mechanistic Understanding through Further Integrated Experimental and Computational Approaches

A profound understanding of reaction mechanisms is paramount for optimizing existing transformations and predicting new ones. For this compound, a combined experimental and computational approach can illuminate the intricacies of its formation and reactivity.

Knoevenagel Condensation Mechanism: While the general mechanism is known, the specific role of the catalyst's acid/base properties, the influence of the 3-bromo substituent on reaction kinetics, and the potential for autocatalytic pathways are not fully understood for this specific substrate. rsc.org In-situ spectroscopic techniques like FTIR and Raman, coupled with kinetic studies and DFT calculations, could provide a detailed energy profile of the reaction, identifying rate-determining steps and transition state geometries. researchgate.net

Mechanism of Derivatization Reactions: For the unexplored cycloaddition and tandem reactions, computational chemistry is an invaluable predictive tool. nih.gov DFT and MEDT can be used to assess the thermodynamics and kinetics of various potential pathways, guiding the choice of reagents and reaction conditions. scielo.org.mxresearchgate.net These theoretical predictions can then be validated through carefully designed experiments, creating a powerful feedback loop for discovery. This integrated approach will not only accelerate the development of new synthetic methods but also contribute to a more fundamental understanding of the reactivity of polarized alkene systems.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (3-Bromobenzylidene)malononitrile, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation of 3-bromobenzaldehyde with malononitrile. A reported procedure (yield: 72%) involves refluxing in ethanol with a catalytic base, followed by purification using column chromatography (Alox N, pentane/EtOAc 4:1, Rf = 0.37) . For purity optimization, orthogonal analytical methods (e.g., GC-MS, HPLC) should be employed, as demonstrated for analogous compounds like o-chlorobenzylidene malononitrile, where solid-phase microextraction and temperature-controlled gas chromatography improved detection accuracy .

Q. How can NMR spectroscopy reliably characterize this compound?

- Methodological Answer : Key NMR features include:

- <sup>1</sup>H NMR (CDCl3) : δ 7.61–7.52 (m, 2H, aromatic), 7.40–7.27 (m, 2H, aromatic), 4.76 (d, J = 6.3 Hz, 1H, CH), 4.33 (d, J = 5.9 Hz, 1H, CH) .

- <sup>13</sup>C NMR : Distinct peaks at δ 135.72 (C-Br), 111.79/111.65 (CN groups).

Integration ratios and coupling constants (e.g., J = 6.3 Hz for diastereotopic protons) confirm structural integrity. Multi-solvent NMR (e.g., DMSO-d6) can resolve ambiguities in aromatic proton splitting .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Avoid dust formation and use PPE (gloves, goggles). Store in airtight containers away from incompatible agents (e.g., strong oxidizers). Engineering controls include fume hoods for synthesis and local exhaust ventilation during purification. Analogous protocols for cyanocarbon compounds emphasize limiting aerosol exposure .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reaction pathways?

- Methodological Answer : Hybrid functionals like B3LYP (6-31G(d,p) basis set) accurately predict absorption maxima (λmax) and frontier molecular orbitals. For example, B3LYP calculations for malononitrile derivatives align with experimental UV-Vis data (error <5%) . Exact exchange terms in functionals (e.g., Becke’s 1993 model) improve thermochemical accuracy for atomization energies (average error ±2.4 kcal/mol), critical for modeling reaction thermodynamics .

Q. What structural insights does X-ray crystallography provide for this compound derivatives?

- Methodological Answer : Crystal structures of related compounds (e.g., (Z)-3-allyl-5-(3-bromobenzylidene)-thiazolidinone) reveal:

- Dihedral angles: 87.2° between the rhodanine ring and allyl group; 5.86° with the benzylidene moiety.

- Intermolecular C–H···O hydrogen bonds stabilize inversion dimers (R2<sup>2</sup>(10) motif). Such data guide steric/electronic tuning for supramolecular assembly .

Q. How do bromo substituents influence reactivity compared to chloro analogs?

- Methodological Answer : Bromine’s larger atomic radius and lower electronegativity vs. chlorine alter electronic effects. For example:

- Electronic Withdrawal : Bromo-substituted benzylidenes exhibit stronger electron-withdrawing effects, lowering LUMO energies (critical for charge-transfer applications).

- Reactivity in Multicomponent Reactions : Bromo derivatives show slower cyclization kinetics vs. chloro analogs due to steric hindrance, as seen in imidazo-pyridine syntheses .

Q. How can contradictions in spectroscopic or computational data be resolved?

- Methodological Answer :

- Case Study : Discrepancies in λmax predictions (e.g., B3LYP vs. CAM-B3LYP) are resolved by benchmarking against experimental UV-Vis .

- Multi-Technique Validation : Combine NMR, HRMS (e.g., m/z = 309.0193 [M+H]<sup>+</sup> ), and XRD to cross-verify structural assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.